N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a structurally complex acetamide derivative featuring a biphenyl group, a hydroxypropyl chain, and a benzo[d]oxazol-2-one moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-24(29,19-13-11-18(12-14-19)17-7-3-2-4-8-17)16-25-22(27)15-26-20-9-5-6-10-21(20)30-23(26)28/h2-14,29H,15-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSYCMIKIWCORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C2=CC=CC=C2OC1=O)(C3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings. The compound's structure includes a biphenyl moiety, a hydroxypropyl group, and an oxobenzo[d]oxazole fragment, which contribute to its biological properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 339.4 g/mol. The compound features several functional groups that are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1795297-47-0 |
The compound is believed to exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other compounds with oxazole derivatives that often act as enzyme inhibitors.
- Receptor Interaction : The biphenyl group allows for hydrophobic interactions with protein binding sites, potentially modulating receptor activity.
- Cell Signaling Pathways : It may influence various signaling pathways related to inflammation and cancer progression.
Therapeutic Potential
Research indicates that compounds similar to this compound have shown promise in treating conditions such as:
- Cancer : By inhibiting tumor growth and metastasis through various pathways.
- Inflammatory Diseases : Potentially reducing inflammation by modulating immune responses.
- Metabolic Disorders : Affecting pathways related to glucose metabolism and insulin sensitivity.
Study 1: Anticancer Activity
A study investigated the anticancer properties of related compounds in vitro. The findings suggested that the oxazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of similar compounds. The results indicated that these compounds significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating chronic inflammatory conditions .
Study 3: Enzyme Inhibition
Research highlighted the ability of oxazole-containing compounds to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was linked to reduced proliferation in rapidly dividing cells, reinforcing the potential for use in cancer therapy .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a biphenyl group, hydroxypropyl linker, and benzo[d]oxazol-2-one core. Below is a comparative analysis with structurally related acetamides:
Key Observations
Biphenyl Modifications: The target compound’s biphenyl group is shared with VM-10 and 3ad. However, VM-10 incorporates a 4-hydroxyphenyl and nitrate ester, which may enhance solubility and nitric oxide release . The fluoro-biphenyl in ’s compound demonstrates how halogenation can improve metabolic stability and receptor affinity .
Linker and Core Variations :
- The hydroxypropyl linker in the target compound is distinct from the propanamide chain in ’s derivative, which shows lower conversion rates (10–18%), suggesting chain length impacts reactivity .
- The benzo[d]oxazol-2-one core is retained in PBPA (), a TSPO ligand, highlighting its utility in CNS-targeted molecules .
Synthetic Efficiency :
- Derivatives like 3ad (68% yield) and VM-10 (55.15% yield) demonstrate moderate-to-good synthetic accessibility, whereas the propanamide analog in has poor yields (10–18%), emphasizing the challenge of optimizing reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
